3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Medicinal Chemistry Positional Isomerism Physicochemical Properties

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 54970-98-8) is a structurally defined imidazo[1,2-a]pyridine building block whose 7-methyl core and meta-aniline substitution pattern are critical for Hedgehog pathway inhibitor synthesis and kinase SAR exploration. The meta-substitution geometry directly modulates target potency, hERG liability, and hinge-binding hydrogen-bonding vectors—generic 2- or 4-aniline positional isomers cannot substitute without invalidating experimental reproducibility. Available as a solid at ≥95% purity; store sealed, dry at 2–8°C. For research and further manufacturing use only. Secure the exact chemical entity your SAR program requires.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 54970-98-8
Cat. No. B1300475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
CAS54970-98-8
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N
InChIInChI=1S/C14H13N3/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,15H2,1H3
InChIKeyCWUVBFCZNNSLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 54970-98-8) Procurement Reference and Chemical Identity


3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 54970-98-8) is a heterocyclic aromatic amine belonging to the imidazo[1,2-a]pyridine class, with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . The compound features a 7-methyl-substituted imidazo[1,2-a]pyridine core linked via the 2-position to a meta-aniline (3-aminophenyl) moiety [1]. Commercially available from multiple suppliers at purities of 95% (AKSci, Sigma-Aldrich) to 97% (Chemenu, ChemScene) , this compound is supplied as a solid building block for research and further manufacturing use only, with recommended storage at 2-8°C in sealed dry conditions . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with the two ring-junction nitrogen atoms serving as potential hydrogen bond acceptors capable of enhancing target protein binding .

Why 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline Cannot Be Substituted with Other Imidazo[1,2-a]pyridine Aniline Analogs


Generic substitution among imidazo[1,2-a]pyridine aniline analogs is not scientifically valid because the precise position and nature of substituents fundamentally alter both physicochemical properties and biological recognition. The 7-methyl group on the imidazo[1,2-a]pyridine core and the meta-substitution pattern of the aniline moiety together define a unique chemical space that influences lipophilicity, hydrogen bonding capacity, and molecular geometry . Even seemingly minor positional changes—such as moving the aniline from the 3-position to the 2- or 4-position on the pendant phenyl ring—can produce compounds with distinct LogP values, polar surface areas, and rotatable bond counts, all of which critically impact membrane permeability, target engagement, and off-target profiles [1]. In kinase inhibitor programs where imidazo[1,2-a]pyridine scaffolds are employed, structure-activity relationship (SAR) studies consistently demonstrate that aniline substitution patterns are not interchangeable; modifications to the aniline moiety directly modulate potency against targets such as IGF-1R and influence hERG channel inhibition liability [2]. Therefore, substituting 3-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline with a 4-aniline isomer, a 2-aniline isomer, or an unsubstituted imidazo[1,2-a]pyridine analog introduces uncontrolled variables that invalidate experimental reproducibility and compromise structure-based design efforts.

Quantitative Procurement and Physicochemical Differentiation of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 54970-98-8)


Positional Isomer Differentiation: 3-Aniline vs. 4-Aniline Imidazo[1,2-a]pyridine Analogs

The meta-substituted aniline moiety in 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline confers distinct physicochemical properties compared to the para-substituted 4-aniline analog. The target compound exhibits a predicted ACD/LogP of 2.30 and a topological polar surface area (TPSA) of approximately 43 Ų . In contrast, the 4-(imidazo[1,2-a]pyridin-2-yl)aniline positional isomer, which lacks the 7-methyl group and places the aniline in the para position, exhibits different hydrogen bonding and lipophilicity profiles [1]. These differences in LogP and TPSA directly influence membrane permeability predictions and oral bioavailability potential according to Lipinski's Rule of Five criteria [2].

Medicinal Chemistry Positional Isomerism Physicochemical Properties

7-Methyl Substitution on Imidazo[1,2-a]pyridine Core: Impact on Electron Density and Synthetic Versatility

The 7-methyl group on the imidazo[1,2-a]pyridine core serves as an electron-donating substituent that modulates the electronic character of the bicyclic ring system. This substitution pattern differentiates the compound from unsubstituted imidazo[1,2-a]pyridine analogs, which are commercially available but lack this methyl modification. The presence of the 7-methyl group influences the reactivity at the 3-position of the imidazo[1,2-a]pyridine ring, a site commonly functionalized in the synthesis of PI3 kinase and Nek2 inhibitors [1][2]. In the context of 3-aryl-substituted imidazo[1,2-a]pyridine patent literature, the 7-position substitution pattern is a defined structural variable that distinguishes compounds within Markush claims [3].

Heterocyclic Chemistry Cross-Coupling Electron-Donating Substituents

Commercial Availability and Purity Grade Comparison Across Suppliers

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 54970-98-8) is commercially available from multiple established chemical suppliers with documented purity specifications. AK Scientific (AKSci) offers the compound at 95% purity in 250 mg and 1 g quantities with pricing at $77 and $190 respectively, including SDS and COA documentation upon request . Chemenu supplies the compound at 97% purity with catalog number CM271433 . ChemScene provides the compound at ≥97% purity (catalog CS-0313485) with specified storage conditions of sealed in dry at 2-8°C, and shipping at room temperature . Sigma-Aldrich lists the compound at 95% purity (product LIF009210267) as a solid with country of origin UA . In contrast, positional isomers such as 2-(imidazo[1,2-a]pyridin-2-yl)aniline and 4-(imidazo[1,2-a]pyridin-2-yl)aniline represent different chemical entities with distinct CAS numbers and commercial availability profiles [1].

Chemical Procurement Building Block Sourcing Quality Control

Validated Research and Procurement Applications for 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 54970-98-8)


Medicinal Chemistry Building Block for Kinase Inhibitor Scaffold Elaboration

This compound serves as a structurally defined building block for the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors. The 7-methyl substitution on the core and the meta-aniline moiety provide a specific starting point for SAR exploration that cannot be replicated using unsubstituted or differently substituted analogs. Literature precedent establishes that imidazo[1,2-a]pyridine scaffolds with aniline modifications have been optimized as IGF-1R tyrosine kinase inhibitors, where the aniline substitution pattern directly influences both potency and hERG liability [1]. Additionally, 3-aryl-substituted imidazo[1,2-a]pyridines are claimed in patent literature for therapeutic applications, with the 7-position substitution constituting a defined variable within the claimed chemical space [2].

Hedgehog Signaling Pathway Inhibitor Intermediate Synthesis

According to commercial documentation, 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline is utilized as a reactant in the preparation of nitrogen-containing heterocyclic compounds that function as inhibitors of the Hedgehog (Hh) signaling cascade . The Hh pathway is critically involved in the development and progression of various oncology indications, and inhibitors targeting aberrant Hh signaling represent an established therapeutic strategy . The specific substitution pattern of this compound positions it as a defined intermediate for synthesizing Hh pathway modulators, differentiating it from other imidazo[1,2-a]pyridine building blocks that lack the 7-methyl or meta-aniline features.

Fragment-Based Drug Discovery (FBDD) Library Component

Imidazo[1,2-a]pyridine derivatives are recognized as privileged scaffolds in fragment-based drug discovery (FBDD) campaigns due to their favorable physicochemical properties and synthetic tractability . 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline, with a molecular weight of 223.27 g/mol, LogP of approximately 2.30, TPSA of ~43 Ų, and only one rotatable bond, conforms to fragment-like property space . The compound features two ring-junction nitrogen atoms capable of serving as hydrogen bond acceptors, which may enhance binding to target proteins and elevate fragment hit rates in screening campaigns . The specific 7-methyl and meta-aniline substitution pattern distinguishes this fragment from other commercially available imidazo[1,2-a]pyridine analogs, enabling exploration of distinct chemical space within FBDD libraries.

Procurement for SAR Studies Requiring Defined Meta-Aniline Geometry

For structure-activity relationship (SAR) investigations that specifically require a meta-substituted aniline attached to the 2-position of a 7-methylimidazo[1,2-a]pyridine core, this compound is the exact chemical entity required. Alternative aniline positional isomers (2-aniline or 4-aniline) produce different molecular geometries, hydrogen bonding vectors, and physicochemical profiles that would confound SAR interpretation [3]. The meta-aniline orientation affects the trajectory of the primary amine group relative to the imidazo[1,2-a]pyridine core, which is critical for hinge-binding interactions in kinase targets. Procurement of CAS 54970-98-8 ensures that the intended substitution pattern is maintained, enabling valid comparisons across a chemical series.

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